

Oxybenzone-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Oxybenzone-d5

Cat. No.: B581888

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Oxybenzone-d5 is not a controlled substance. Regulations concerning Oxybenzone and its deuterated form, **Oxybenzone-d5**, are primarily related to its use in cosmetic products and the associated environmental and potential endocrine-disrupting effects, rather than any potential for abuse. This document provides a detailed technical guide on **Oxybenzone-d5** for researchers, scientists, and drug development professionals.

Physicochemical and Analytical Data

Quantitative data for Oxybenzone and its deuterated analog, **Oxybenzone-d5**, are summarized below.

Table 1: Physicochemical Properties

Property	Oxybenzone	Oxybenzone-d5	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	C ₁₄ H ₇ D ₅ O ₃	[1]
Molecular Weight	228.24 g/mol	233.27 g/mol	[1]
Melting Point	62-64 °C	Not specified	
Boiling Point	150-160 °C at 5 mmHg	Not specified	
Appearance	White to off-white or light yellow powder	Not specified	[1]
CAS Number	131-57-7	1219798-54-5	

Table 2: Analytical Standards and Specifications

Parameter	Oxybenzone	Oxybenzone-d5	Source(s)
Purity (Assay)	≥98% (GC)	≥98.0% (GC)	
Grade	Analytical Standard	Analytical Standard	
Storage Temperature	2-8°C	2-8°C	

Biological Activity and Mechanisms of Action

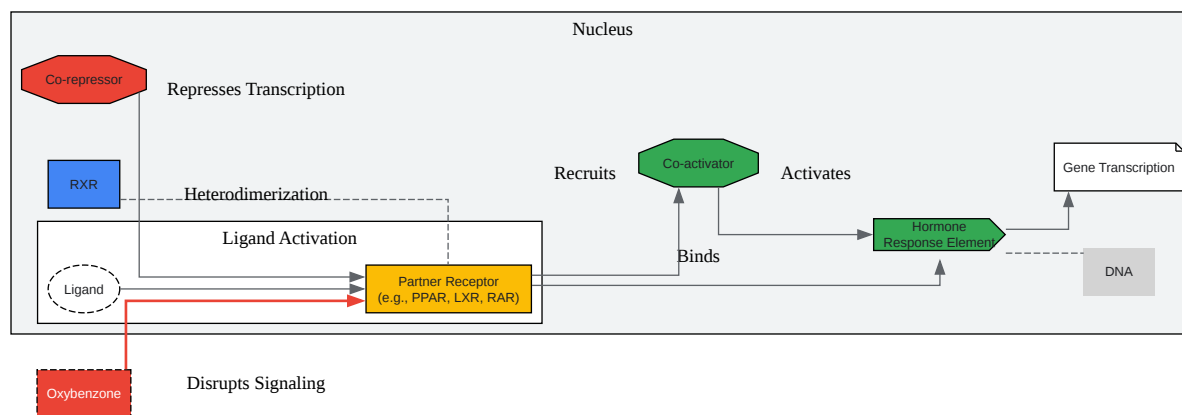
Oxybenzone has been identified as an endocrine-disrupting chemical (EDC).[2][3] Its biological effects are primarily linked to its interaction with nuclear receptors and its impact on cellular processes. **Oxybenzone-d5**, as a stable isotope-labeled analog, is used as an internal standard for the quantitative analysis of Oxybenzone in biological and environmental samples.[4]

Endocrine Disruption

Oxybenzone has been shown to act as an agonist for the estrogen receptor and an antagonist for the androgen receptor in vitro.[2] This interference with hormonal signaling pathways is a key concern regarding its safety.

Retinoid X Receptor (RXR) Signaling Disruption

Studies have indicated that Benzophenone-3 (Oxybenzone) disrupts retinoid X receptor (RXR) signaling in apoptotic neuronal cells.[4] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and retinoic acid receptors (RARs), to regulate gene expression.[5][6] Disruption of this pathway can have widespread effects on cellular processes like differentiation, proliferation, and metabolism.[7]



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Figure 1. Simplified Retinoid X Receptor (RXR) Signaling Pathway and Point of Disruption by Oxybenzone.

Impairment of Autophagy and Alteration of Epigenetic Status

Oxybenzone has also been shown to impair autophagy and alter the epigenetic status in neuronal cells.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components. Its impairment can lead to cellular dysfunction. Epigenetic alterations, such as changes in DNA methylation and histone modifications, can lead to heritable changes in gene expression without altering the DNA sequence itself.[8][9]

Experimental Protocols

Detailed methodologies for key experiments related to the analysis and biological effects of Oxybenzone are provided below.

Quantitative Analysis of Oxybenzone in Sunscreen by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous analysis of several active ingredients in sunscreen, including Oxybenzone.[\[10\]](#)

1. Preparation of Solutions:

- Extraction Solution (Diluent): 1 mL of glacial acetic acid diluted to 1 L with methanol.
- Mobile Phase A (80:20 Methanol:0.5% Acetic Acid): Combine 800 mL of methanol with 200 mL of 0.5% acetic acid in water.
- Mobile Phase B: 100% Methanol.
- Standard Solution: Accurately weigh USP reference standards of Oxybenzone and other analytes into a volumetric flask and dilute with the diluent.

2. Sample Preparation:

- Accurately weigh a portion of the sunscreen lotion or spray into a volumetric flask.
- Add the extraction solution and sonicate to dissolve the active ingredients.
- Dilute to the mark with the extraction solution and mix well.
- Filter the sample through a suitable filter before injection.

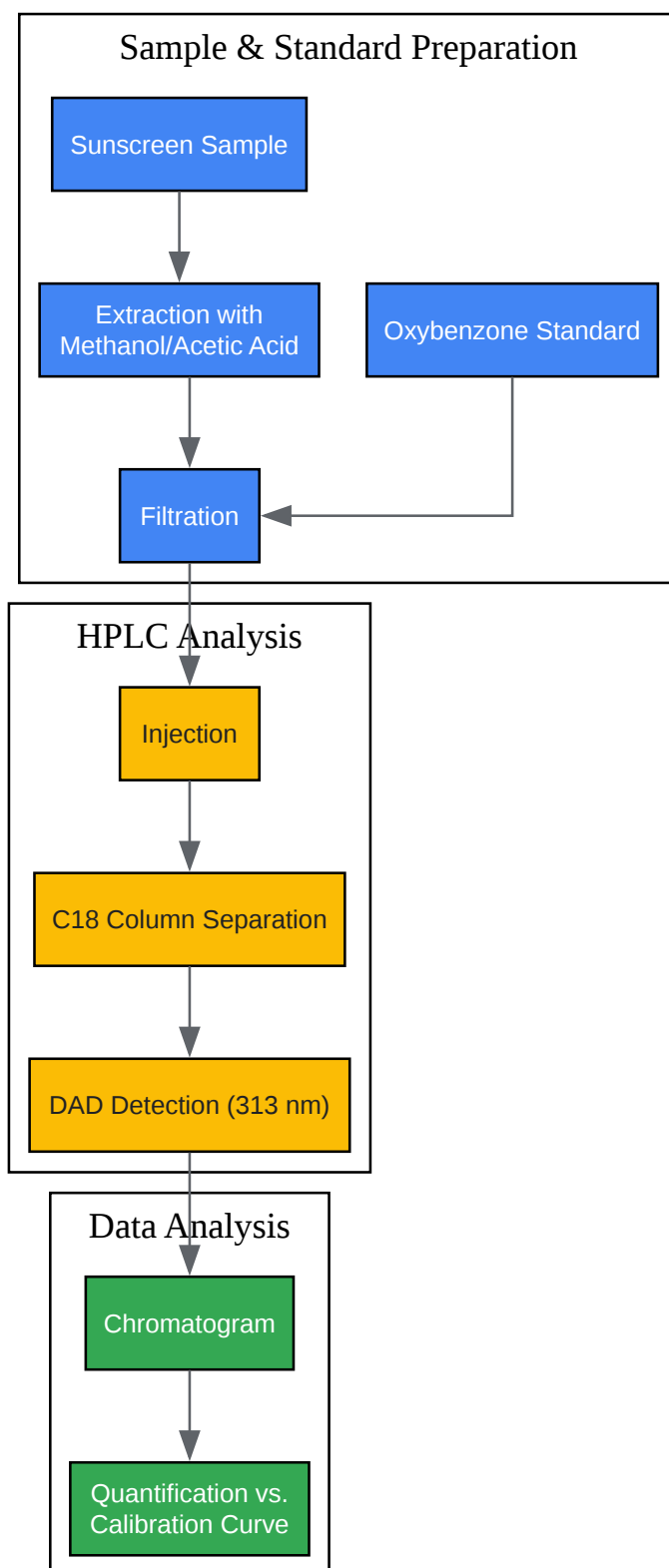
3. Chromatographic Conditions:

- Column: Luna C18(2) or equivalent.
- Detector: Diode Array Detector (DAD) at 313 nm.
- Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
- Flow Rate: As appropriate for the column dimensions.

- Injection Volume: As appropriate.

4. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Identify the Oxybenzone peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Oxybenzone in the sample using a calibration curve generated from the standard solutions.



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Figure 2. Workflow for the Quantitative Analysis of Oxybenzone in Sunscreen by HPLC.

Assessment of Autophagic Flux by Western Blot

This is a general protocol to measure autophagic flux, which can be adapted to study the effects of Oxybenzone. The method relies on monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).[\[11\]](#)[\[12\]](#)

1. Cell Culture and Treatment:

- Culture cells of interest (e.g., neuronal cells) to the desired confluency.
- Treat the cells with Oxybenzone at various concentrations for a specified period.
- Include a control group treated with the vehicle.
- For each condition, have two sets of wells: one with and one without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

2. Protein Extraction:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody against LC3. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

4. Analysis:

- Quantify the band intensities for LC3-II and the loading control.
- Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A decrease in this accumulation in Oxybenzone-treated cells compared to controls would suggest impaired autophagy.

Evaluation of Epigenetic Alterations: DNA Methylation Analysis

This is a general workflow for analyzing changes in DNA methylation, which can be applied to investigate the epigenetic effects of Oxybenzone.[\[13\]](#)

1. DNA Extraction and Bisulfite Conversion:

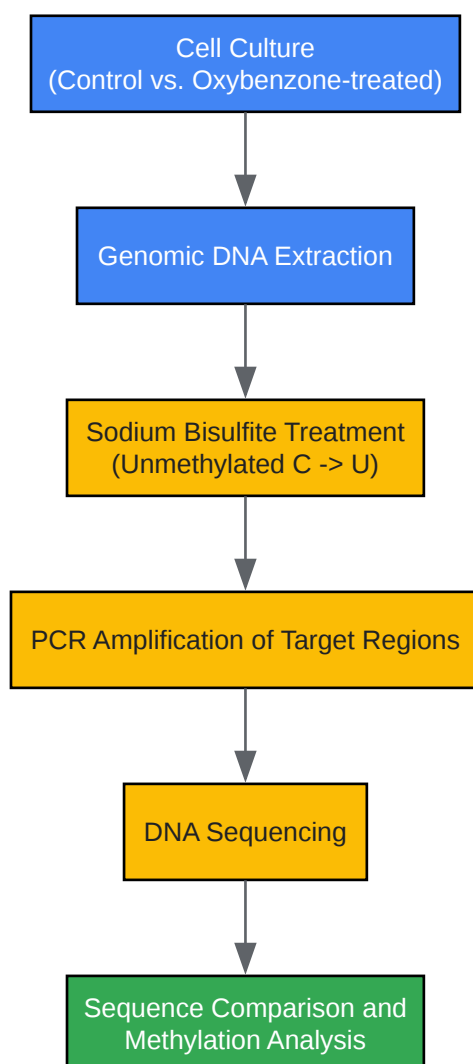
- Isolate genomic DNA from control and Oxybenzone-treated cells.
- Treat the DNA with sodium bisulfite. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

2. PCR Amplification and Sequencing:

- Amplify specific gene regions of interest using PCR with primers designed to be specific for bisulfite-converted DNA.
- Sequence the PCR products.

3. Data Analysis:

- Compare the sequences from treated and control samples.
- A difference in the number of cytosines (which were originally methylated) versus thymines (which were uracils from unmethylated cytosines) indicates a change in the methylation status of the analyzed region.



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Figure 3. General Workflow for DNA Methylation Analysis.

Conclusion

Oxybenzone-d5 is a valuable tool for the accurate quantification of Oxybenzone in research settings. It is not a controlled substance. The scientific interest in Oxybenzone stems from its widespread use in consumer products and the emerging evidence of its potential to disrupt endocrine signaling, impair cellular processes like autophagy, and induce epigenetic changes. The experimental protocols outlined in this guide provide a foundation for researchers investigating the biological effects of this compound.

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